N-methyl-N'-(2-methylphenyl)ethylenediamine
Overview
Description
N-methyl-N’-(2-methylphenyl)ethylenediamine is an organic compound with the molecular formula C10H16N2 It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a methyl group and the other nitrogen atom is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(2-methylphenyl)ethylenediamine typically involves the reaction of N-methyl ethylenediamine with 2-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of N-methyl ethylenediamine attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N’-(2-methylphenyl)ethylenediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of appropriate catalysts. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and improve the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(2-methylphenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N’-(2-methylphenyl)ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N’-(2-methylphenyl)ethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: Similar structure but with two methyl groups on the nitrogen atoms.
N-phenyl-N’-methyl ethylenediamine: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
N-methyl-N’-(2-chlorophenyl)ethylenediamine: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
Uniqueness
N-methyl-N’-(2-methylphenyl)ethylenediamine is unique due to the presence of the 2-methylphenyl group, which can impart specific steric and electronic properties to the compound. These properties can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11-12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPNQPWSNOTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556112 | |
Record name | N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120107-25-7 | |
Record name | N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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